methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate
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Overview
Description
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by esterification. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl 4-(1-methyl-1H-benzimidazol-2-yl)benzoate: A similar compound with a methyl group on the benzimidazole ring.
4-(1-methyl-1H-benzimidazol-2-yl)benzaldehyde: Another related compound with an aldehyde group instead of an ester.
Uniqueness: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is unique due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-(1H-benzimidazol-2-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
UPYQKOGKSRWWTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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